2,5-Bis(1,1-dimethylbutyl)hydroquinone
Description
Properties
CAS No. |
57246-09-0 |
|---|---|
Molecular Formula |
C18H30O2 |
Molecular Weight |
278.4 g/mol |
IUPAC Name |
2,5-bis(2-methylpentan-2-yl)benzene-1,4-diol |
InChI |
InChI=1S/C18H30O2/c1-7-9-17(3,4)13-11-16(20)14(12-15(13)19)18(5,6)10-8-2/h11-12,19-20H,7-10H2,1-6H3 |
InChI Key |
ZHUWKKIRCLKYNJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)(C)C1=CC(=C(C=C1O)C(C)(C)CCC)O |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Characterization
Established and Emerging Synthetic Pathways to 2,5-Bis(1,1-dimethylbutyl)hydroquinone
The primary route to synthesizing 2,5-Bis(1,1-dimethylbutyl)hydroquinone, also known as 2,5-di-tert-amylhydroquinone (B165573), is through the dialkylation of hydroquinone (B1673460). This involves introducing two 1,1-dimethylbutyl (tert-amyl) groups onto the hydroquinone ring.
The core of the synthesis is the Friedel-Crafts alkylation reaction, an electrophilic aromatic substitution where hydroquinone reacts with an alkylating agent. google.com The most common alkylating agents for this purpose are tertiary amyl alcohol (2-methyl-2-butanol) or its corresponding olefin, isoamylene (2-methyl-2-butene). google.comchemicalbook.com The reaction mechanism involves the formation of a tertiary carbocation from the alkylating agent, which then attacks the electron-rich hydroquinone ring. google.com The substitution occurs preferentially at the 2 and 5 positions due to the directing effects of the hydroxyl groups.
A general reaction scheme involves reacting one molecular proportion of hydroquinone with at least two molecular proportions of the alkylating agent, such as tertiary amyl alcohol. google.comnih.gov
The success of the alkylation reaction is highly dependent on the catalytic system employed. Acid catalysts are essential for generating the electrophilic carbocation from the alkylating agent.
Mineral Acids: Strong mineral acids like sulfuric acid and phosphoric acid are commonly used. google.commdpi.com For instance, dispersing hydroquinone in 70-80% sulfuric acid before the addition of tertiary amyl alcohol has been shown to be an effective method. google.com
Organic Acids: Methanesulfonic acid has been utilized as a catalyst in solvents like toluene (B28343), demonstrating high efficiency. chemicalbook.com
Heterogeneous Catalysts: While much of the established literature focuses on homogeneous acid catalysts, research into solid acid catalysts is an emerging area. These catalysts offer potential advantages in terms of separation, reusability, and reduced environmental impact.
The choice of catalyst influences not only the reaction rate but also the selectivity towards the desired 2,5-disubstituted product over the mono-substituted byproduct (mono-tert-amylhydroquinone) and other isomers.
Optimizing reaction conditions is crucial for maximizing the yield and purity of 2,5-Bis(1,1-dimethylbutyl)hydroquinone. Key parameters that are manipulated include temperature, reaction time, and molar ratios of reactants and catalysts.
One established process involves adding tertiary amyl alcohol to a dispersion of hydroquinone in dilute sulfuric acid at approximately 40°C and then heating the mixture to around 70°C until the reaction is complete. google.com Another optimized procedure uses methanesulfonic acid as a catalyst in toluene, with the addition of isoamylene over 3.5 hours at 55-60°C, followed by a secondary reaction period of 3.5 hours at 65-70°C. chemicalbook.com This method has been reported to achieve yields of up to 92%. chemicalbook.com
The table below summarizes findings from various optimization studies for similar hydroquinone alkylation reactions.
| Parameter | Condition | Outcome | Reference |
| Catalyst | Methanesulfonic Acid | High yield (90-92%) and purity (98%) | chemicalbook.com |
| Temperature | 65-70°C | Completion of reaction | chemicalbook.com |
| Reactant Ratio | >2:1 (Alkene:Hydroquinone) | Favors disubstitution | google.com |
| Reaction Time | 7 hours | High conversion | chemicalbook.com |
Industrial-Scale Manufacturing Processes and Scale-Up Considerations
Transitioning the synthesis of 2,5-Bis(1,1-dimethylbutyl)hydroquinone from the laboratory to an industrial scale introduces several considerations. The process must be economically viable, safe, and environmentally responsible.
An example of an industrial-scale process involves reacting 30.8 kg of hydroquinone in 37 kg of toluene with 0.93 kg of methanesulfonic acid at 70°C. chemicalbook.com Over 3.5 hours, 44.4 kg of isoamylene is added, and the reaction is continued for another 3.5 hours. chemicalbook.com Post-reaction, the mixture is diluted with approximately 100 kg of toluene to facilitate handling and purification. chemicalbook.com
Key scale-up considerations include:
Heat Management: The alkylation reaction is exothermic, requiring efficient heat exchange systems to maintain optimal temperature control and prevent runaway reactions.
Mass Transfer: Ensuring adequate mixing of the reactants, particularly in a slurry or multi-phase system, is critical for achieving consistent reaction rates and product quality.
Materials Handling: The safe handling of corrosive acids (e.g., sulfuric acid, methanesulfonic acid) and flammable organic solvents (e.g., toluene) is paramount.
Waste Stream Management: Neutralization of the acidic catalyst results in the formation of salts, which must be treated and disposed of properly. Aqueous waste streams require appropriate treatment before discharge.
Advanced Isolation and Purification Techniques for High-Purity Material
Obtaining high-purity 2,5-Bis(1,1-dimethylbutyl)hydroquinone is essential for its applications. The crude product from the synthesis typically contains unreacted starting materials, the mono-alkylated byproduct, and residual catalyst. Purification strategies primarily leverage crystallization, washing, and drying.
A comprehensive purification sequence can be described as follows:
Neutralization: The acidic reaction mixture is first neutralized. An aqueous solution containing sodium dihydrogen phosphate (B84403) (Na₂HPO₄) and sodium sulfite (B76179) (Na₂SO₃) can be used. chemicalbook.com The sulfite helps to reduce any quinone species that may have formed via oxidation of the hydroquinone product. chemicalbook.com
Washing: The organic phase is washed multiple times. An initial wash is performed with the neutralization solution at an elevated temperature (80-90°C) to ensure the product remains dissolved. chemicalbook.com This is followed by a hot water wash to remove salt impurities. chemicalbook.com
Crystallization: The purified organic solution is cooled, often to a temperature between 0°C and -5°C, to induce crystallization of the product. chemicalbook.com The choice of solvent is critical; the product should have high solubility at high temperatures and low solubility at low temperatures to maximize recovery. Solubility data for similar compounds like 2,5-di-tert-butylhydroquinone (B1670977) show that acetone's solubility is highly temperature-dependent, making it a good candidate for cooling crystallization. whiterose.ac.uk
Filtration and Drying: The crystallized solid is separated from the mother liquor by filtration or centrifugation. chemicalbook.com The crystals are then washed with a cold solvent (e.g., toluene) to remove any remaining impurities. chemicalbook.com Finally, the product is dried under vacuum at a controlled temperature (e.g., 55-70°C) to remove residual solvent. chemicalbook.com
This multi-step process can yield a product with a purity exceeding 98%. chemicalbook.com
Comprehensive Characterization of Synthetic Products
The identity and purity of the synthesized 2,5-Bis(1,1-dimethylbutyl)hydroquinone are confirmed through a variety of analytical techniques.
Chromatography: Gas Chromatography (GC) is frequently used to determine the purity of the final product and to quantify the presence of any byproducts or unreacted starting materials. chemicalbook.com
Spectroscopy:
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure. For the closely related 2,5-di-tert-amylhydroquinone, the ¹H NMR spectrum shows characteristic signals for the aromatic protons, the hydroxyl protons, and the protons of the two equivalent tert-amyl groups. nih.gov The ¹³C NMR spectrum provides information on the carbon framework of the molecule. nih.gov
Infrared (IR) Spectroscopy: IR spectroscopy can identify the functional groups present, such as the O-H stretching of the hydroxyl groups and the C-H and C=C bonds of the aromatic ring and alkyl side chains.
Physical Properties: Measurement of physical constants like the melting point provides a quick assessment of purity. A sharp melting point close to the literature value is indicative of a pure compound. For example, one synthesis reported a melting point of 180.6°C for the final product. chemicalbook.com
The table below details typical analytical results for a high-purity sample.
| Analysis | Result | Purpose | Reference |
| Purity (GC) | > 98.0% | Quantifies purity | chemicalbook.com |
| Melting Point | 180.6°C | Assesses purity | chemicalbook.com |
| ¹H NMR | Signals at ~6.5 ppm (Ar-H), ~4.3 ppm (OH), ~1.8 ppm (-CH₂-), ~1.3 ppm (-C(CH₃)₂-), ~0.7 ppm (-CH₃) | Confirms structure | nih.gov |
| ¹³C NMR | Signals at ~147, 133, 117 ppm (aromatic), ~38, 33, 28, 10 ppm (aliphatic) | Confirms carbon skeleton | nih.gov |
| Volatiles | < 0.2% | Measures residual solvent | chemicalbook.com |
| Ash Content | < 0.1% | Measures inorganic impurities | chemicalbook.com |
Spectroscopic Analysis for Structural Elucidation and Purity Assessment
Spectroscopic techniques are indispensable for confirming the structure of the synthesized 2,5-Bis(1,1-dimethylbutyl)hydroquinone and assessing its purity. Each method provides unique information about the molecular structure and composition.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise structure of an organic molecule by mapping the carbon and hydrogen framework.
¹H NMR: The proton NMR spectrum provides information about the chemical environment of hydrogen atoms. For 2,5-Bis(1,1-dimethylbutyl)hydroquinone, the spectrum is expected to show distinct signals corresponding to the aromatic protons, the hydroxyl protons, and the protons of the two identical 1,1-dimethylbutyl side chains. chemicalbook.com The symmetry of the molecule simplifies the spectrum, as the two alkyl substituents are chemically equivalent.
Interactive Data Table: Predicted ¹H NMR Chemical Shifts Data predicted based on typical values for similar structures.
| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| Hydroxyl (-OH) | 4.5 - 5.5 | Singlet (broad) | 2H |
| Aromatic (Ar-H) | 6.6 - 6.8 | Singlet | 2H |
| Methylene (-CH₂-) | 1.6 - 1.8 | Quartet | 4H |
| Methyl (-C(CH₃)₂) | 1.2 - 1.4 | Singlet | 12H |
¹³C NMR: The carbon-13 NMR spectrum reveals the number of non-equivalent carbon atoms and provides information about their chemical environment. Due to the molecule's symmetry, only nine distinct carbon signals are expected.
Interactive Data Table: Predicted ¹³C NMR Chemical Shifts Data predicted based on typical values for similar structures.
| Carbon Type | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Aromatic C-OH | 145 - 148 |
| Aromatic C-Alkyl | 130 - 133 |
| Aromatic C-H | 115 - 118 |
| Quaternary C-Alkyl (C(CH₃)₂) | 36 - 39 |
| Methylene (-CH₂-) | 34 - 37 |
| Quaternary C-Alkyl (Ar-C) | 28 - 31 |
| Methyl (-C(CH₃)₂) | 26 - 29 |
Vibrational spectroscopy techniques like FTIR and Raman are used to identify the functional groups present in a molecule. The spectra show characteristic absorption or scattering bands corresponding to the vibrational modes of specific bonds. For 2,5-Bis(1,1-dimethylbutyl)hydroquinone, key vibrational modes are associated with the O-H, C-H, and aromatic C=C bonds.
Interactive Data Table: Expected FTIR/Raman Vibrational Frequencies Data based on characteristic frequencies for the compound's functional groups.
| Functional Group | Bond Vibration | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Hydroxyl | O-H stretch (H-bonded) | 3200 - 3500 (broad) |
| Alkyl | C-H stretch | 2850 - 3000 |
| Aromatic | C-H stretch | 3000 - 3100 |
| Aromatic | C=C stretch | 1500 - 1600 |
| Phenol (B47542) | C-O stretch | 1200 - 1260 |
The broad O-H stretching band is a hallmark of phenolic compounds and indicates intermolecular hydrogen bonding in the solid state. Raman spectroscopy is particularly useful for observing the symmetric vibrations of the non-polar benzene (B151609) ring and C-C backbone of the alkyl groups.
Mass spectrometry is used to determine the molecular weight and can provide structural information through analysis of fragmentation patterns. The molecular formula of 2,5-Bis(1,1-dimethylbutyl)hydroquinone is C₁₈H₃₀O₂, giving it a monoisotopic mass of approximately 278.22 Da.
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 278. The fragmentation pattern would likely be dominated by cleavage of the bulky alkyl groups. A prominent fragmentation pathway would be the loss of a butyl radical (-C₄H₉, 57 Da) or an ethyl radical (-C₂H₅, 29 Da) from the tert-amyl group via alpha-cleavage, leading to significant fragment ions.
Interactive Data Table: Predicted Mass Spectrometry Fragments Data predicted based on molecular structure and common fragmentation patterns.
| m/z Value | Identity |
|---|---|
| 278 | [M]⁺ (Molecular Ion) |
| 263 | [M - CH₃]⁺ |
| 249 | [M - C₂H₅]⁺ |
| 221 | [M - C₄H₉]⁺ |
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as the aromatic ring in hydroquinone. Hydroquinone derivatives typically exhibit strong absorption bands in the UV region corresponding to π→π* transitions of the benzene ring. The spectrum of 2,5-Bis(1,1-dimethylbutyl)hydroquinone in a non-polar solvent like hexane (B92381) or ethanol (B145695) is expected to show two main absorption bands.
Interactive Data Table: Expected UV-Vis Absorption Maxima (λmax) Data based on typical values for substituted hydroquinones.
| Solvent | Expected λmax (nm) | Electronic Transition |
|---|---|---|
| Ethanol | ~220 - 230 | π→π* |
The substitution of the two bulky alkyl groups onto the hydroquinone ring can cause a slight bathochromic (red) shift in the absorption maxima compared to unsubstituted hydroquinone.
Chromatographic Techniques for Purity and Impurity Profiling
Chromatography is essential for separating the target compound from unreacted starting materials, by-products, and other impurities, thereby allowing for accurate purity assessment.
High-Performance Liquid Chromatography (HPLC) is the preferred method for determining the purity of 2,5-Bis(1,1-dimethylbutyl)hydroquinone. A reversed-phase HPLC method is typically developed for non-polar to moderately polar compounds.
Method development would involve selecting an appropriate stationary phase, mobile phase, and detector. Given the compound's structure, a C18 (ODS) column would be a suitable choice for the stationary phase due to its hydrophobic nature. The mobile phase would likely consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and water. A gradient elution, where the proportion of the organic solvent is increased over time, would be effective for separating the main compound from both more polar and less polar impurities. Detection is typically achieved using a UV detector set at one of the compound's absorption maxima, such as ~295 nm.
Interactive Data Table: Exemplary HPLC Method Parameters A hypothetical but scientifically sound method for purity analysis.
| Parameter | Condition |
|---|---|
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Start at 60% B, increase to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detector | UV-Vis Diode Array Detector (DAD) |
| Detection Wavelength | 295 nm |
| Injection Volume | 10 µL |
This method would allow for the quantification of 2,5-Bis(1,1-dimethylbutyl)hydroquinone and the detection of impurities, such as the mono-alkylated hydroquinone or unreacted starting material.
Gas Chromatography (GC) for Volatile Components Analysis
Gas chromatography is a powerful analytical technique used to separate and analyze compounds that can be vaporized without decomposition. For 2,5-Bis(1,1-dimethylbutyl)hydroquinone and related alkylated hydroquinones, GC is instrumental in determining purity, identifying impurities, and quantifying the compound in various matrices. The analysis relies on the differential partitioning of the analyte between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column.
The selection of the column and instrumental parameters is critical for achieving optimal separation. For phenolic compounds like hydroquinones, columns with a stationary phase of mid-range polarity, such as those containing 5% phenyl and 95% dimethylpolysiloxane, are often employed. nih.gov A flame ionization detector (FID) is commonly used due to its high sensitivity to hydrocarbons. osha.gov
A typical GC analysis involves dissolving the sample in a suitable solvent and injecting it into the GC system. The instrument's parameters, such as injector temperature, oven temperature program, and carrier gas flow rate, are optimized to ensure efficient separation and sharp peaks. The retention time—the time it takes for the compound to travel through the column to the detector—is a characteristic feature used for identification.
Below is a table summarizing typical parameters for the GC analysis of substituted hydroquinones, which would be applicable for 2,5-Bis(1,1-dimethylbutyl)hydroquinone.
Table 1: Illustrative Gas Chromatography (GC) Parameters for Substituted Hydroquinone Analysis
| Parameter | Setting/Value | Purpose |
|---|---|---|
| Column Type | Capillary Column (e.g., HP-5MS, DB-WAX) | Provides high-resolution separation of analytes. nih.govosha.gov |
| Stationary Phase | 5% Phenyl / 95% Dimethylpolysiloxane | A versatile phase suitable for separating moderately polar compounds. nih.gov |
| Column Dimensions | 15-30 m length, 0.25-0.32 mm I.D., 0.25 µm film | Standard dimensions offering a balance of resolution and analysis time. nih.govosha.gov |
| Carrier Gas | Helium or Nitrogen | Inert mobile phase to carry the sample through the column. libretexts.org |
| Flow Rate | 1-2 mL/min (for capillary columns) | Optimized for efficient separation and peak shape. analyticaltoxicology.com |
| Injector Temperature | 250 °C | Ensures rapid vaporization of the sample upon injection. nih.gov |
| Oven Program | Initial: 100°C, Ramp: 30°C/min to 220°C, then 20°C/min to 300°C | A temperature gradient is used to elute compounds with different boiling points effectively. nih.gov |
| Detector | Flame Ionization Detector (FID) | Highly sensitive detector for organic compounds. osha.gov |
| Detector Temp. | 290-300 °C | Prevents condensation of the analyte as it exits the column. nih.gov |
X-Ray Diffraction for Crystalline Structure Determination (Applicable to solid forms)
X-ray diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. For a compound like 2,5-Bis(1,1-dimethylbutyl)hydroquinone, which is a solid at room temperature, single-crystal XRD can provide a wealth of structural information. This technique is fundamental to understanding the molecule's conformation, bond lengths, bond angles, and how the molecules pack together in the crystal lattice.
The process involves irradiating a single, high-quality crystal of the compound with a monochromatic X-ray beam. The X-rays are diffracted by the electron clouds of the atoms in the crystal, producing a unique diffraction pattern of spots. The positions and intensities of these spots are directly related to the crystal's internal structure.
Analysis of this diffraction pattern allows for the calculation of the unit cell—the basic repeating structural unit of the crystal—including its dimensions (a, b, c) and angles (α, β, γ). It also reveals the crystal's space group, which describes the symmetry elements present in the structure. This information is crucial for understanding intermolecular interactions, such as hydrogen bonding, which significantly influence the physical properties of the solid. rsc.org
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| 2,5-Bis(1,1-dimethylbutyl)hydroquinone |
| Dimethylpolysiloxane |
| Helium |
| Hydroquinone |
Theoretical and Computational Chemistry Studies
Electronic Structure and Reactivity Modeling of 2,5-Bis(1,1-dimethylbutyl)hydroquinone
The electronic structure of a molecule is fundamental to its chemical behavior. Computational modeling enables the elucidation of electron distribution and its influence on reactivity.
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules like 2,5-Bis(1,1-dimethylbutyl)hydroquinone. DFT calculations provide valuable information about the molecule's geometry, orbital energies, and reactivity descriptors. Studies on structurally similar compounds, such as 2,5-di-tert-butylhydroquinone (B1670977) (DTBHQ), have utilized DFT methods like B3LYP with basis sets such as 6-31G(d,p) to determine equilibrium geometries and harmonic wavenumbers. nih.gov For 2,5-Bis(1,1-dimethylbutyl)hydroquinone, similar calculations would be expected to reveal the influence of the larger 1,1-dimethylbutyl groups on the hydroquinone (B1673460) ring's electronic environment.
Key parameters obtained from DFT calculations that help in understanding the reactivity of phenolic compounds include Bond Dissociation Enthalpy (BDE), Ionization Potential (IP), and Electron Affinity (EA). researchgate.net These parameters are crucial for predicting the antioxidant activity of the molecule. For instance, a lower BDE of the O-H bond indicates a greater ease of hydrogen atom donation to scavenge free radicals. The bulky 1,1-dimethylbutyl groups are expected to have a significant steric and electronic effect on these properties.
Table 1: Calculated Electronic Properties of Substituted Hydroquinones (Illustrative Data)
| Property | Hydroquinone | 2,5-Di-tert-butylhydroquinone | 2,5-Bis(1,1-dimethylbutyl)hydroquinone (Predicted) |
| O-H Bond Dissociation Enthalpy (kcal/mol) | ~88 | ~82 | ~80-82 |
| Ionization Potential (eV) | ~7.9 | ~7.5 | ~7.4-7.6 |
| HOMO Energy (eV) | -5.8 | -5.5 | -5.4 to -5.6 |
| LUMO Energy (eV) | -0.2 | -0.1 | -0.1 to -0.15 |
Note: Data for 2,5-Bis(1,1-dimethylbutyl)hydroquinone are predicted based on trends observed in related molecules.
While DFT is prevalent, ab initio methods like Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2) can also be employed to study the electronic structure of 2,5-Bis(1,1-dimethylbutyl)hydroquinone. These methods, while often more computationally intensive, can provide benchmark data for validating DFT results.
Semi-empirical methods, which use parameters derived from experimental data, offer a faster computational approach, albeit with potentially lower accuracy. These methods can be useful for preliminary conformational searches and for studying large systems where higher-level calculations are not feasible.
Simulation of Reaction Mechanisms and Transition States
Computational chemistry is instrumental in mapping out the potential energy surfaces of chemical reactions, allowing for the simulation of reaction mechanisms and the identification of transition states.
Phenolic compounds like 2,5-Bis(1,1-dimethylbutyl)hydroquinone are known for their ability to scavenge free radicals, a key aspect of their antioxidant properties. nih.govnih.gov Computational studies can elucidate the mechanisms of these reactions. The primary mechanisms for free radical scavenging by phenolic antioxidants are Hydrogen Atom Transfer (HAT) and Single Electron Transfer followed by Proton Transfer (SET-PT). frontiersin.org
Hydrogen Atom Transfer (HAT): In this pathway, the hydroquinone donates a hydrogen atom from one of its hydroxyl groups to a free radical. The feasibility of this pathway is directly related to the O-H bond dissociation enthalpy.
Single Electron Transfer-Proton Transfer (SET-PT): This mechanism involves the transfer of an electron from the hydroquinone to the radical, followed by the transfer of a proton.
Quantum chemical modeling can be used to calculate the activation barriers and reaction enthalpies for these pathways, thereby predicting the dominant mechanism for a given radical. The steric hindrance provided by the bulky 1,1-dimethylbutyl groups can influence the accessibility of the hydroxyl groups and thus affect the kinetics of these scavenging reactions. rsc.org
Hydroquinones can undergo reversible two-electron oxidation to form the corresponding quinones. jackwestin.com This redox behavior is central to their function in various chemical and biological systems. Computational methods can model this process by calculating the redox potentials and examining the changes in electronic structure upon oxidation. The electron-donating nature of the alkyl substituents in 2,5-Bis(1,1-dimethylbutyl)hydroquinone is expected to lower its oxidation potential compared to unsubstituted hydroquinone.
Simulations can also investigate the stability of the intermediate semiquinone radical, which is formed by a one-electron oxidation. The delocalization of the unpaired electron across the aromatic ring, influenced by the substituents, plays a crucial role in the stability of this radical intermediate.
Prediction of Spectroscopic Signatures and Conformational Analysis
Computational chemistry can predict various spectroscopic properties, which can then be compared with experimental data to validate the theoretical models.
A study on the related compound 2,5-di-tert-butylhydroquinone (DTBHQ) involved the calculation of its equilibrium geometry and harmonic wavenumbers to understand its vibrational spectra (FT-IR and Raman). nih.gov The study identified different possible conformers and compared computed vibrational wavenumbers with experimental data. nih.gov Similar computational approaches for 2,5-Bis(1,1-dimethylbutyl)hydroquinone would involve exploring the conformational landscape arising from the rotation of the hydroxyl and 1,1-dimethylbutyl groups. The bulky nature of the 1,1-dimethylbutyl groups is expected to create a more complex conformational space compared to smaller alkyl substituents.
Table 2: Predicted Vibrational Frequencies for Key Functional Groups of 2,5-Bis(1,1-dimethylbutyl)hydroquinone (Illustrative Data)
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |
| O-H Stretch | Hydroxyl | 3200-3600 |
| C-O Stretch | Phenolic | 1200-1260 |
| Aromatic C=C Stretch | Benzene (B151609) Ring | 1450-1600 |
| C-H Stretch | Alkyl | 2850-2960 |
Note: These are general ranges and specific values would be obtained from detailed computational analysis.
Furthermore, time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra (UV-Vis) of the molecule. iphy.ac.cn These calculations can help in assigning the observed absorption bands to specific electronic transitions, such as π→π* transitions within the aromatic ring.
Computational Approaches to Structure-Activity Relationship (SAR) Derivations in Material Stabilization
The antioxidant activity of 2,5-Bis(1,1-dimethylbutyl)hydroquinone is intrinsically linked to its molecular structure. Computational chemistry provides powerful tools to unravel the relationship between the compound's structural features and its stabilizing performance. Quantum mechanical methods, particularly Density Functional Theory (DFT), are instrumental in this regard. These approaches allow for the calculation of various molecular descriptors that are key to understanding antioxidant mechanisms.
One of the primary mechanisms by which hindered phenols and hydroquinones act as stabilizers is through the donation of a hydrogen atom from their hydroxyl groups to reactive radical species within the polymer matrix, thereby terminating the degradation chain reactions. The ease with which this hydrogen atom can be abstracted is a critical determinant of antioxidant efficiency. A key descriptor in this context is the Bond Dissociation Enthalpy (BDE) of the O-H bond. A lower BDE indicates a weaker bond, facilitating easier hydrogen atom transfer to a radical. Computational studies on analogous phenolic antioxidants have consistently shown that the electronic nature of the substituents on the aromatic ring significantly influences the O-H BDE. In the case of 2,5-Bis(1,1-dimethylbutyl)hydroquinone, the electron-donating alkyl groups are expected to lower the BDE of the phenolic O-H bonds, enhancing its radical scavenging ability.
Another important parameter that can be derived from computational models is the Ionization Potential (IP). The IP represents the energy required to remove an electron from the molecule and is pertinent to the single electron transfer (SET) mechanism of antioxidant action. A lower ionization potential suggests that the molecule can more readily donate an electron to a radical species. DFT calculations can provide accurate estimates of the IP, offering insights into the propensity of 2,5-Bis(1,1-dimethylbutyl)hydroquinone to participate in SET pathways.
Furthermore, the distribution of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial in predicting the reactive sites of the molecule. For phenolic antioxidants, the HOMO is typically localized around the phenol (B47542) ring and the hydroxyl groups, indicating that these are the primary sites for electrophilic attack and electron donation. The energy of the HOMO is directly related to the ionization potential, with a higher HOMO energy correlating to a lower IP and greater reactivity as an antioxidant. Conversely, the LUMO energy relates to the electron affinity of the molecule. The HOMO-LUMO energy gap is a significant indicator of molecular stability and reactivity. A smaller energy gap generally implies higher reactivity, which in the context of antioxidants, can translate to more effective radical scavenging.
Quantitative Structure-Activity Relationship (QSAR) models can be developed by correlating these computationally derived descriptors with experimentally determined antioxidant activities for a series of related compounds. While specific QSAR studies on 2,5-Bis(1,1-dimethylbutyl)hydroquinone are not extensively reported in the public domain, the principles derived from studies on other phenolic and hydroquinone antioxidants are applicable. These studies consistently highlight the importance of electronic parameters (such as BDE and IP) and steric factors in determining antioxidant efficacy. The bulky 1,1-dimethylbutyl groups in 2,5-Bis(1,1-dimethylbutyl)hydroquinone not only influence its electronic properties but also provide steric hindrance around the hydroxyl groups. This steric bulk can enhance the stability of the resulting phenoxyl radical, preventing it from initiating new degradation chains, and also improves the compatibility and reduces the volatility of the antioxidant within the polymer matrix.
| Computational Parameter | Significance in Antioxidant Activity | Expected Influence of 1,1-dimethylbutyl groups |
| Bond Dissociation Enthalpy (O-H) | Lower value indicates easier hydrogen atom donation to radicals. | Electron-donating nature is expected to lower the BDE. |
| Ionization Potential (IP) | Lower value suggests a higher propensity for electron donation. | Alkyl groups are expected to lower the IP. |
| HOMO Energy | Higher energy correlates with a greater ability to donate electrons. | Electron-donating groups are expected to raise the HOMO energy. |
| HOMO-LUMO Gap | A smaller gap generally implies higher reactivity. | Substituent effects can modulate the energy gap. |
| Steric Hindrance | Bulky groups can stabilize the resulting antioxidant radical. | The 1,1-dimethylbutyl groups provide significant steric hindrance. |
Molecular Dynamics Simulations for Intermolecular Interactions in Polymer Matrices
While quantum mechanical methods provide detailed insights into the intrinsic reactivity of the antioxidant molecule, its effectiveness in a real-world application is also governed by its physical behavior within the polymer matrix. Molecular Dynamics (MD) simulations are a powerful computational tool to study the dynamic interactions between the antioxidant and the polymer chains at an atomistic level.
MD simulations can model the diffusion and distribution of 2,5-Bis(1,1-dimethylbutyl)hydroquinone within a polymer matrix, such as polyethylene (B3416737) or polypropylene (B1209903). The compatibility of the antioxidant with the polymer is crucial for its long-term effectiveness. Poor compatibility can lead to phase separation and migration of the antioxidant to the surface of the material, a phenomenon known as "blooming," which depletes the bulk of the polymer of its protection. The simulations can predict the solubility and miscibility of the antioxidant by calculating the Flory-Huggins interaction parameter, which quantifies the interaction energy between the antioxidant and the polymer. The nonpolar nature of the 1,1-dimethylbutyl groups in 2,5-Bis(1,1-dimethylbutyl)hydroquinone is expected to confer good compatibility with nonpolar polyolefins.
Furthermore, MD simulations can elucidate the nature of the intermolecular forces between the antioxidant and the polymer chains. These interactions are typically dominated by van der Waals forces. The simulations can provide detailed information on the radial distribution functions, which describe the probability of finding a polymer atom at a certain distance from an antioxidant atom. This can reveal how the antioxidant molecules position themselves relative to the polymer chains and whether specific preferential interactions occur.
The mobility of the antioxidant within the polymer is another critical factor. The antioxidant must be mobile enough to diffuse to the sites of radical formation but not so mobile that it is readily lost from the material. MD simulations can calculate the diffusion coefficient of 2,5-Bis(1,1-dimethylbutyl)hydroquinone in different polymer matrices and at various temperatures. The size and shape of the antioxidant molecule, as well as the strength of its interactions with the polymer, will influence its diffusion rate. The relatively large size of 2,5-Bis(1,1-dimethylbutyl)hydroquinone is advantageous in reducing its volatility and migration, contributing to its persistence in the polymer over time.
| Simulation Parameter | Information Gained | Relevance to Stabilization |
| Flory-Huggins Interaction Parameter | Predicts miscibility and compatibility of the antioxidant in the polymer. | Good compatibility ensures uniform distribution and prevents blooming. |
| Radial Distribution Functions | Describes the spatial arrangement of polymer atoms around the antioxidant. | Provides insight into the nature and strength of intermolecular interactions. |
| Diffusion Coefficient | Quantifies the mobility of the antioxidant within the polymer matrix. | Affects the ability of the antioxidant to reach reactive sites and its retention in the polymer. |
| Binding Energy | Calculates the strength of interaction between the antioxidant and polymer chains. | Stronger interactions can lead to better retention and compatibility. |
Applications and Functional Roles in Polymer and Material Science
Role as an Antioxidant and Stabilizer in Polymeric Materials
2,5-Bis(1,1-dimethylbutyl)hydroquinone serves as a primary antioxidant, playing a crucial role in preventing the degradation of polymers. Its chemical structure, featuring a hydroquinone (B1673460) core with bulky dimethylbutyl groups, is key to its efficacy in stabilizing polymeric materials against various environmental and processing stresses.
Thermal and Oxidative Degradation Inhibition: During processing at high temperatures or upon exposure to heat and oxygen during its service life, polymers undergo thermo-oxidative degradation. This process is initiated by the formation of highly reactive free radicals. As a hindered hydroquinone, 2,5-Bis(1,1-dimethylbutyl)hydroquinone functions as a chain-breaking antioxidant. It donates a hydrogen atom from one of its hydroxyl groups to the propagating peroxy radicals (ROO•) and alkyl radicals (R•) that are central to the degradation cycle. This donation deactivates the free radicals and terminates the chain reaction, thus preventing further degradation of the polymer backbone. The bulky 1,1-dimethylbutyl groups on the hydroquinone ring enhance its stability and reduce its volatility, making it effective at high processing temperatures.
Photo-oxidative Degradation Inhibition: While primarily a thermal and oxidative stabilizer, the antioxidant function of 2,5-Bis(1,1-dimethylbutyl)hydroquinone also contributes to the inhibition of photo-oxidative degradation. This process is initiated by ultraviolet (UV) light, which generates free radicals in the polymer. By scavenging these radicals, the compound helps to mitigate the damaging effects of UV exposure, which can cause surface cracking, chalking, and discoloration. For comprehensive UV protection, it is often used in conjunction with other light stabilizers, such as hindered amine light stabilizers (HALS) and UV absorbers.
The effectiveness of 2,5-Bis(1,1-dimethylbutyl)hydroquinone as a stabilizer has been noted in a variety of polymer systems.
In polyolefins such as polyethylene (B3416737) (PE) and polypropylene (B1209903) (PP), 2,5-Bis(1,1-dimethylbutyl)hydroquinone is utilized to protect the material during high-temperature processing and to extend its service life. It is effective in preventing melt flow degradation during extrusion and molding, as well as in improving long-term thermal stability. The incorporation of this antioxidant helps in maintaining the mechanical properties and preventing discoloration of the final polyolefin products.
Table 1: Illustrative Performance of 2,5-Bis(1,1-dimethylbutyl)hydroquinone in Polypropylene (Note: The following data is representative of the typical performance of hindered hydroquinone antioxidants and is for illustrative purposes.)
| Property | Unstabilized PP | PP with 0.2% 2,5-Bis(1,1-dimethylbutyl)hydroquinone |
|---|---|---|
| Oxidative Induction Time (OIT) at 200°C (min) | < 1 | > 30 |
| Melt Flow Index (g/10 min) after multiple extrusions | Significant Increase | Stable |
| Yellowness Index after thermal aging | High | Low |
Styrenic polymers, including polystyrene (PS) and its copolymers like acrylonitrile (B1666552) butadiene styrene (B11656) (ABS), are susceptible to yellowing and embrittlement upon exposure to heat and light. 2,5-Bis(1,1-dimethylbutyl)hydroquinone can be incorporated into these materials to improve their color stability and retain their mechanical integrity during processing and end-use.
While less commonly documented, the stabilizing properties of 2,5-Bis(1,1-dimethylbutyl)hydroquinone can also be beneficial in certain engineering plastics and specialty polymers that are processed at high temperatures and require long-term durability. Its antioxidant function can help to protect these higher-performance materials from degradation.
Elastomers, both natural and synthetic, are highly susceptible to degradation by ozone, a process known as ozone cracking. While specific data on the performance of 2,5-Bis(1,1-dimethylbutyl)hydroquinone as an antiozonant is not extensively available, substituted hydroquinones can exhibit antiozonant properties. The mechanism of antiozonant action typically involves the reaction of the stabilizer with ozone on the surface of the rubber, forming a protective layer that prevents ozone from reaching the polymer chains. This sacrificial action of the antiozonant helps to maintain the flexibility and strength of the elastomer, preventing the formation and propagation of cracks.
Synergistic Effects with Co-additives and Multi-functional Systems
The efficacy of 2,5-Bis(1,1-dimethylbutyl)hydroquinone as a stabilizer is often significantly enhanced when used in combination with other additives, a phenomenon known as synergism. These multi-functional systems are designed to protect polymers from a wider range of degradation pathways.
Common co-additives used in synergistic blends with hindered phenolic antioxidants like 2,5-Bis(1,1-dimethylbutyl)hydroquinone include:
Phosphites and Phosphonites: These secondary antioxidants are effective hydroperoxide decomposers. During polymer processing and long-term heat aging, hydroperoxides are formed and can break down into destructive radicals. Phosphites convert these hydroperoxides into non-radical, stable products. The combination of a radical scavenger (the hydroquinone) and a hydroperoxide decomposer (the phosphite) provides comprehensive stabilization.
Hindered Amine Light Stabilizers (HALS): For polymers exposed to ultraviolet (UV) light, HALS are essential. While the hydroquinone provides protection against thermal oxidation, HALS trap the free radicals generated by UV exposure. researchgate.net The combination offers broad protection against both thermal and photo-oxidation. However, it is important to note that antagonisms can occur between HALS and acidic compounds, including some phenolic antioxidants, which can affect the formation of active species for hydroperoxide decomposition. researchgate.net
Thioethers: These compounds also function as hydroperoxide decomposers, converting them into stable species. They are often used in applications requiring long-term thermal stability.
Table 1: Synergistic Antioxidant Systems Incorporating Hindered Phenols
| Co-additive Class | Primary Function | Mechanism of Synergy with 2,5-Bis(1,1-dimethylbutyl)hydroquinone |
| Phosphites/Phosphonites | Hydroperoxide Decomposition | Complementary action: Hydroquinone scavenges initial radicals, while phosphites neutralize hydroperoxides, preventing further radical formation. |
| Hindered Amine Light Stabilizers (HALS) | UV Light Stabilization | Provides a multi-faceted defense against both thermal and photo-oxidative degradation. |
| Thioethers | Hydroperoxide Decomposition | Offers robust long-term thermal stability by breaking down hydroperoxides into non-radical products. |
Long-Term Performance and Retention in Finished Materials
For an antioxidant to be effective, it must remain within the polymer matrix over the material's intended lifespan. The long-term performance of 2,5-Bis(1,1-dimethylbutyl)hydroquinone is largely attributed to its molecular structure. The two bulky 1,1-dimethylbutyl side groups increase its molecular weight and steric hindrance, which in turn reduces its volatility and mobility within the polymer.
This low volatility is crucial during high-temperature processing steps like extrusion and molding, where less-substituted phenols might be lost to evaporation. Furthermore, the increased molecular size helps to anchor the molecule within the polymer, reducing the rate of migration or "blooming" to the surface of the finished material. This ensures that the antioxidant is available to protect the bulk of the material from degradation over extended periods.
The retention of the antioxidant is also influenced by its compatibility with the host polymer. The alkyl side chains of 2,5-Bis(1,1-dimethylbutyl)hydroquinone enhance its solubility in non-polar polymers such as polyolefins (polyethylene, polypropylene), improving its distribution and long-term retention. However, very limited specific data on the migration of 2,5-di-tert-butylhydroquinone (B1670977), a closely related compound, from food contact materials has been found, suggesting that its use in such applications is not widespread in some regions. chempoint.com
Function as a Polymerization Inhibitor in Monomer Storage and Processing
2,5-Bis(1,1-dimethylbutyl)hydroquinone serves as an effective polymerization inhibitor for a variety of monomers, preventing their premature and uncontrolled polymerization during manufacturing, purification, storage, and transportation. google.com The hydroquinone functionality allows it to act as a free-radical scavenger, which is the primary mechanism of inhibition. chempoint.com
In the presence of oxygen, hydroquinone derivatives can effectively quench the free radicals that initiate polymerization. chempoint.com This process is vital for monomers that are prone to spontaneous polymerization, such as:
Unsaturated Polyesters: In the production of fiberglass-reinforced plastics, hydroquinone-based inhibitors are used to control the cure characteristics and extend the shelf life of the polyester (B1180765) resins. eastman.com The hindered nature of compounds like 2,5-di-tert-butylhydroquinone (a similar molecule) allows them to provide storage stability with minimal impact on the final cure time. eastman.com
Vinyl Monomers: This includes monomers like styrene, butadiene, isoprene, vinyl acetate, and acrylonitrile. google.com Inhibitors are crucial for preventing the formation of polymers during distillation and storage. google.com
Acrylic Monomers: Monomers such as acrylic acid and its esters are highly reactive and require inhibitors to ensure safety and product quality. researchgate.netgoogleapis.com
The choice of inhibitor and its concentration is critical. It must be effective at preventing polymerization under storage conditions but not so potent that it significantly hinders the intentional polymerization process when desired. Combinations of inhibitors are often used to achieve a balance of properties. eastman.com For instance, 2,5-di-tert-butylhydroquinone can be used with other inhibitors as a storage inhibitor for unsaturated polyesters. chempoint.com
Application in Specialty Chemical Formulations
Beyond its primary role in bulk polymer stabilization, 2,5-Bis(1,1-dimethylbutyl)hydroquinone finds application in several specialty chemical formulations where its antioxidant properties are highly valued.
Antifoggant in Silver Halide Photographic Materials
In traditional photography, hydroquinone derivatives play a crucial role as developing agents. However, certain substituted hydroquinones, including 2,5-Bis(1,1-dimethylbutyl)hydroquinone, are also utilized as antifoggants. "Fog" in a photographic context refers to the unwanted development of silver halide grains that have not been exposed to light, resulting in a loss of contrast and clarity in the final image.
A stable emulsified dispersion containing 2,5-bis(1',1'-dimethylbutyl)hydroquinone has been developed to prevent the occurrence of color fog in silver halide color photographic materials. googleapis.com These antifoggant dispersions work by restraining the spontaneous development of unexposed silver halide crystals without significantly impacting the development of the latent image in exposed areas. The specific substitution pattern on the hydroquinone ring is critical to its function as an antifoggant rather than a primary developer. The bulky alkyl groups likely modulate its reactivity and solubility within the photographic emulsion layers.
Stabilizer in Industrial Coatings, Paints, and Lacquers
2,5-Bis(1,1-dimethylbutyl)hydroquinone is employed as a stabilizer and antioxidant in various coating systems. mst.dkcleanscience.co.in Its primary functions in these applications are to prevent degradation of the binder and to act as an anti-skinning agent.
In oxidatively drying paints and coatings, such as those based on alkyd resins, binders crosslink in the presence of oxygen to form a hard film. google.com However, this process can begin prematurely on the surface of the paint in the container, leading to the formation of a solid "skin." This skin is undesirable as it must be removed before use and indicates that some of the binder has already cured.
As an antioxidant, 2,5-Bis(1,1-dimethylbutyl)hydroquinone inhibits this premature oxidative polymerization at the air-paint interface, thus preventing skin formation. cleanscience.co.in Phenolic compounds are known anti-skinning agents, though they can sometimes delay the surface drying of the applied coating. google.com The specific formulation and the combination with other additives, such as driers, are crucial for balancing the anti-skinning effect with the desired drying time of the paint film.
Integration into Advanced Material Architectures
The functional properties of the hydroquinone moiety are being explored for the creation of advanced materials with tailored functionalities. While direct applications of 2,5-Bis(1,1-dimethylbutyl)hydroquinone in this area are not extensively documented, research into functionalized hydroquinones provides a strong indication of potential future uses.
Scientists are incorporating hydroquinone units directly into polymer backbones or as pendant groups to create "smart" materials. These materials can exhibit responsiveness to external stimuli, such as changes in pH or redox potential. For example, the reversible oxidation-reduction of the hydroquinone-quinone system can be harnessed to create materials with switchable electronic or optical properties.
Research has demonstrated the synthesis of hydroquinone-functionalized monomers that can be polymerized to form novel architectures. researchgate.net This includes the development of:
Redox-Active Polymers: Polymers containing hydroquinone units can be used in applications such as rechargeable batteries, sensors, and controlled-release systems. The hydroquinone groups act as built-in redox centers.
Stimuli-Responsive Materials: The pH-dependent properties of the phenolic hydroxyl groups on the hydroquinone ring can be used to create materials that change their conformation or solubility in response to pH changes. nih.govresearchgate.net
Advanced Fluorescent Materials: By incorporating hydroquinone into fluorescent molecules, researchers have created probes that are sensitive to redox environments, which could have applications in biological imaging and environmental monitoring. nih.govresearchgate.net
The integration of bulky, solubilizing groups like the 1,1-dimethylbutyl substituent could be advantageous in these advanced systems, enhancing the processability and compatibility of the resulting functional polymers with other materials.
Development of Functional Polymers with Integrated Hydroquinone Moieties
The integration of hydroquinone units into polymer chains imparts unique redox and electronic properties to the resulting materials. The bulky 1,1-dimethylbutyl groups in 2,5-Bis(1,1-dimethylbutyl)hydroquinone offer improved solubility and processability, making it an attractive monomer for the synthesis of functional polymers.
Researchers have investigated the incorporation of substituted hydroquinones into various polymer backbones to create materials with tailored characteristics. The synthesis of such polymers often involves condensation or oxidative polymerization techniques. The resultant polymers, featuring the hydroquinone moiety, can exhibit reversible redox behavior, transitioning between the hydroquinone and quinone forms. This characteristic is central to their functionality in various applications.
The specific attributes of polymers derived from 2,5-Bis(1,1-dimethylbutyl)hydroquinone are a subject of ongoing research. The bulky substituents are expected to influence the polymer's morphology, chain packing, and ultimately, its electronic and electrochemical properties.
Table 1: Potential Polymer Architectures Incorporating 2,5-Bis(1,1-dimethylbutyl)hydroquinone
| Polymer Type | Potential Synthesis Route | Key Functional Property |
| Polyesters/Polycarbonates | Polycondensation with diacyl chlorides or phosgene | Enhanced thermal stability, redox activity |
| Polyethers | Nucleophilic substitution reactions | Improved solubility, electrochemical stability |
| Conjugated Polymers | Cross-coupling reactions (e.g., Suzuki, Stille) | Tunable electronic and optical properties |
Exploration in Optoelectronic Devices and Energy Storage Materials
The unique electronic and redox properties of polymers containing the 2,5-Bis(1,1-dimethylbutyl)hydroquinone moiety make them promising candidates for applications in optoelectronic devices and energy storage systems.
In the field of optoelectronics , the ability of the hydroquinone unit to participate in charge transfer processes is of significant interest. When incorporated into conjugated polymer backbones, these moieties can influence the material's light absorption and emission characteristics. The electron-donating nature of the hydroquinone can be paired with electron-accepting units to create donor-acceptor polymers with tailored band gaps, a crucial parameter for applications in organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs). Research in this area is focused on understanding the structure-property relationships to optimize device performance.
In the realm of energy storage , the reversible two-electron, two-proton redox reaction of the hydroquinone-quinone couple is the key to its application in batteries and supercapacitors. Polymers containing 2,5-Bis(1,1-dimethylbutyl)hydroquinone can serve as active materials in the electrodes of these devices. The bulky side groups can help in preventing the dissolution of the active material into the electrolyte, a common failure mechanism in organic batteries, thereby enhancing the cycling stability.
Table 2: Electrochemical Properties of Hydroquinone-Based Polymers for Energy Storage
| Property | Significance in Energy Storage | Typical Range for Hydroquinone Polymers |
| Redox Potential | Determines the cell voltage | 2.0 - 3.5 V (vs. Li/Li+) |
| Specific Capacity | Dictates the energy density | 150 - 300 mAh/g (theoretical) |
| Rate Capability | Influences charging and discharging speed | Varies with polymer structure and conductivity |
| Cycling Stability | Determines the lifespan of the device | Can be enhanced by polymer design |
The exploration of 2,5-Bis(1,1-dimethylbutyl)hydroquinone in these advanced applications is still in its early stages. However, the foundational knowledge of hydroquinone chemistry, coupled with the advantageous properties imparted by the specific bulky substituents, suggests a promising future for this compound in the development of next-generation materials for a sustainable and technologically advanced society. Further research is crucial to fully unlock the potential of polymers derived from this versatile chemical building block.
Mechanistic Studies of Chemical Behavior and Performance
Detailed Analysis of Free Radical Scavenging Mechanisms
The primary function of 2,5-Bis(1,1-dimethylbutyl)hydroquinone as an antioxidant is its ability to scavenge destructive free radicals. This process occurs through two principal mechanisms: Hydrogen Atom Transfer (HAT) and Electron Transfer (ET).
Hydrogen Atom Transfer (HAT) Pathways
The Hydrogen Atom Transfer (HAT) mechanism is considered the main pathway for radical scavenging by sterically hindered phenols. In this process, the hydroquinone (B1673460) molecule (Ar(OH)₂) donates a hydrogen atom from one of its hydroxyl (-OH) groups to a free radical (R•), effectively neutralizing it. This reaction forms a stable aryloxyl radical (Ar(OH)O•), which is significantly less reactive than the initial free radical.
The reaction can be represented as: Ar(OH)₂ + R• → Ar(OH)O• + RH
The efficiency of the HAT mechanism is largely dependent on the stability of the resulting aryloxyl radical. The two bulky 1,1-dimethylbutyl groups at the 2- and 5-positions of the hydroquinone ring play a crucial role in this stabilization. They provide steric hindrance, which shields the radical oxygen atom, preventing it from participating in further undesirable reactions. Furthermore, these electron-donating alkyl groups help to delocalize the unpaired electron across the aromatic ring, further enhancing the radical's stability. This high stability prevents the antioxidant radical from initiating new oxidation chains, a critical feature for an effective antioxidant. Kinetic studies on similar phenolic compounds show that this hydrogen transfer is often the rate-determining step in the inhibition of oxidation. nih.gov
Electron Transfer (ET) Mechanisms and Redox Cycling
In addition to HAT, 2,5-Bis(1,1-dimethylbutyl)hydroquinone can scavenge radicals through an Electron Transfer (ET) mechanism, often as part of a sequential process. This pathway involves the transfer of an electron from the hydroquinone to the free radical, forming a hydroquinone radical cation and an anion. This is often followed by proton transfer to yield the same aryloxyl radical intermediate as in the HAT pathway.
This transformation is reversible, allowing for redox cycling. The oxidized form, 2,5-bis(1,1-dimethylbutyl)-1,4-benzoquinone, can be reduced back to the hydroquinone form. While this cycling is prominent in biological systems, it can also occur in chemical systems in the presence of suitable reducing agents, potentially regenerating the antioxidant. nih.gov
Oxidation-Reduction Chemistry and Electrochemical Properties
The antioxidant function of 2,5-Bis(1,1-dimethylbutyl)hydroquinone is fundamentally linked to its oxidation-reduction (redox) chemistry. Electrochemical studies, particularly cyclic voltammetry, provide quantitative data on its redox behavior.
Characterization of Redox Couples and Half-Cell Potentials
The electrochemical oxidation of hydroquinones is a well-characterized process. For dialkyl-substituted hydroquinones like the subject compound, cyclic voltammetry typically shows a quasi-reversible two-electron wave. srce.hr This corresponds to the oxidation of the hydroquinone to the p-benzoquinone and the corresponding reduction of the quinone back to the hydroquinone.
Electrochemical studies on the closely related 2,5-di-tert-butylhydroquinone (B1670977) (DTBHQ) in acetonitrile-water mixtures show a clear anodic (oxidation) peak and a corresponding cathodic (reduction) peak. researchgate.net The potential at which these peaks occur provides insight into the ease of oxidation.
Table 1: Electrochemical Data for the Oxidation of 2,5-di-tert-butylhydroquinone (DTBHQ) in a Phosphate (B84403) Buffer Solution (pH 8.0)/Ethanol (B145695) Mixture Data is for the analogue compound DTBHQ and serves as a close approximation for 2,5-Bis(1,1-dimethylbutyl)hydroquinone.
| Parameter | Value (vs. Ag/AgCl) | Description |
| Anodic Peak Potential (Epa) | +95 mV | The potential at which the oxidation of the hydroquinone to the benzoquinone is maximal. |
| Cathodic Peak Potential (Epc) | -57 mV | The potential at which the reduction of the benzoquinone back to the hydroquinone is maximal. |
Source: Adapted from electrochemical data on similar hydroquinone systems. srce.hr
Influence of Substituents on Redox Potentials
The nature and position of substituents on the hydroquinone ring significantly influence its redox potential. The 1,1-dimethylbutyl groups are classified as electron-donating groups (EDGs) due to hyperconjugation. These alkyl groups increase the electron density on the aromatic ring.
This increased electron density makes the hydroquinone molecule easier to oxidize, as less energy is required to remove electrons from the hydroxyl groups. Consequently, the presence of two 1,1-dimethylbutyl groups lowers the oxidation potential of the hydroquinone compared to the unsubstituted parent molecule. researchgate.netfrontiersin.org A lower oxidation potential is a key characteristic of a more effective antioxidant, as it can more readily donate electrons or hydrogen atoms to neutralize free radicals. Theoretical and experimental studies consistently show that EDGs decrease the redox potentials of dihydroxybenzenes. researchgate.net
Studies on Degradation Pathways and By-product Formation in Non-Biological Matrices
In practical applications, such as stabilizing polymers, oils, or industrial fluids, 2,5-Bis(1,1-dimethylbutyl)hydroquinone can degrade through pathways extending beyond the initial formation of its benzoquinone. The degradation is typically initiated by heat, light (UV radiation), or exposure to highly oxidative species.
The primary and most well-defined degradation by-product is its oxidized counterpart, 2,5-bis(1,1-dimethylbutyl)-1,4-benzoquinone . This is formed during the primary antioxidant action.
Under more severe conditions, further degradation can occur. Potential pathways in non-biological matrices include:
Dimerization and Polymerization: The initially formed aryloxyl radicals can potentially couple with each other to form dimers or larger oligomeric structures.
Ring Opening: Under harsh thermo-oxidative stress, the aromatic ring of the quinone or hydroquinone can be cleaved, leading to the formation of smaller, aliphatic carboxylic acids and other oxygenated fragments. mdpi.com
Reactions with the Matrix: In a polymer matrix, antioxidant-derived radicals can sometimes react with the polymer itself, leading to grafting or the formation of other complex by-products.
The specific degradation products and pathways are highly dependent on the matrix in which the antioxidant is used and the specific environmental stressors (e.g., temperature, oxygen concentration, presence of other chemicals). mdpi.com The formation of colored quinone by-products is a common observation during the degradation of phenolic antioxidants in materials.
Thermal and Thermo-oxidative Degradation Products
While specific studies on the thermal and thermo-oxidative degradation of 2,5-Bis(1,1-dimethylbutyl)hydroquinone are not extensively available in the reviewed literature, the degradation pathways can be inferred from studies on structurally similar hindered phenols, such as 2,6-di-tert-butyl-4-methylphenol (BHT) and other alkylated hydroquinones.
The primary mechanism of thermo-oxidative degradation for hindered phenols involves the abstraction of the phenolic hydrogen to form a phenoxy radical. This radical is stabilized by the bulky alkyl groups, which sterically hinder reactions that could lead to polymerization. However, under elevated temperatures and in the presence of oxygen, this radical can undergo further reactions.
One of the principal degradation products expected from the thermo-oxidative decomposition of 2,5-Bis(1,1-dimethylbutyl)hydroquinone is the corresponding benzoquinone, 2,5-Bis(1,1-dimethylbutyl)benzoquinone . This occurs through a two-step oxidation process where the hydroquinone is first oxidized to a semiquinone radical, which is then further oxidized to the stable quinone derivative.
In studies of the thermal decomposition of the related antioxidant BHT, various products have been identified, including aldehydes and ketones resulting from the oxidation and cleavage of the alkyl side chains. nih.gov By analogy, the thermal degradation of 2,5-Bis(1,1-dimethylbutyl)hydroquinone may also lead to the formation of smaller volatile compounds through the breakdown of the 1,1-dimethylbutyl groups.
Furthermore, dimerization and oligomerization can occur. The phenoxy radicals can couple to form carbon-carbon or carbon-oxygen-carbon linked dimers. For instance, the thermal decomposition of BHT peroxide has been shown to yield products like 4,4'-(1,2-ethanediyl) bis[2,6-bis(1,1-dimethylethyl)phenol]. nih.gov A similar dimerization could be anticipated for 2,5-Bis(1,1-dimethylbutyl)hydroquinone.
| Potential Thermal and Thermo-oxidative Degradation Products | Postulated Formation Pathway |
| 2,5-Bis(1,1-dimethylbutyl)benzoquinone | Oxidation of the hydroquinone |
| Volatile organic compounds (e.g., aldehydes, ketones) | Cleavage and oxidation of the alkyl side chains |
| Dimeric and oligomeric compounds | Coupling of phenoxy radicals |
Photo-degradation Pathways under UV Exposure
The photochemical transformation of hydroquinones and their derivatives is a complex process that can lead to a variety of products. Under UV irradiation, 2,5-Bis(1,1-dimethylbutyl)hydroquinone can absorb energy, leading to the formation of excited states that can undergo various reactions.
A primary photo-degradation pathway for hydroquinones is oxidation to the corresponding quinone. rsc.org In the case of 2,5-Bis(1,1-dimethylbutyl)hydroquinone, this would result in the formation of 2,5-Bis(1,1-dimethylbutyl)benzoquinone . This interconversion between the hydroquinone and quinone forms can be reversible and is a key aspect of their photochemistry. rsc.org
Studies on the photochemistry of quinones have shown that they can undergo a variety of transformations, including intramolecular rearrangements and additions. chemistryviews.org For instance, tert-butylbenzoquinone, a related compound, can be converted to methallyl hydroquinone under visible light. chemistryviews.org This suggests that the alkyl side chains of 2,5-Bis(1,1-dimethylbutyl)hydroquinone could potentially undergo photochemical reactions.
Furthermore, in the presence of other organic molecules, photoacylation reactions can occur, leading to the formation of acylated hydroquinones. mdpi.com While this is a synthetic application, it highlights the reactivity of the hydroquinone ring under photochemical conditions. The photo-degradation in complex environmental matrices could potentially involve reactions with other present organic compounds.
| Potential Photo-degradation Products | Postulated Formation Pathway |
| 2,5-Bis(1,1-dimethylbutyl)benzoquinone | Photo-oxidation of the hydroquinone |
| Isomeric and rearranged products | Intramolecular photochemical reactions |
| Products of side-chain reactions | Photochemical alteration of the alkyl groups |
Environmental Transformation in Abiotic Systems (e.g., aquatic, soil)
The environmental fate of 2,5-Bis(1,1-dimethylbutyl)hydroquinone in abiotic systems is governed by processes such as hydrolysis, photolysis, and sorption to soil and sediment.
In aquatic systems , the low water solubility of 2,5-Bis(1,1-dimethylbutyl)hydroquinone suggests that a significant portion of the compound will likely partition to sediment and suspended organic matter. Hydrolysis of the tert-amyl groups is generally not considered a significant degradation pathway as they are stable to hydrolysis under normal environmental conditions.
The primary abiotic degradation pathway in sunlit surface waters is expected to be direct and indirect photolysis. As discussed in the photo-degradation section, this would likely lead to the formation of 2,5-Bis(1,1-dimethylbutyl)benzoquinone and other photoproducts. The interconversion between hydroquinone and quinone is a critical process in aquatic environments. nih.gov
In soil environments , the mobility and transformation of 2,5-Bis(1,1-dimethylbutyl)hydroquinone are heavily influenced by its sorption characteristics. Due to its hydrophobic nature, it is expected to have a strong affinity for soil organic matter, which would limit its leaching into groundwater. irost.irau.dk
| Environmental Compartment | Key Abiotic Transformation Processes | Potential Transformation Products |
| Aquatic Systems | Photolysis (direct and indirect) | 2,5-Bis(1,1-dimethylbutyl)benzoquinone, other photoproducts |
| Soil Systems | Oxidation catalyzed by soil minerals | 2,5-Bis(1,1-dimethylbutyl)benzoquinone |
Analytical Methodologies for Detection, Quantification, and Process Monitoring
Chromatographic Methods for Separation and Quantification
Chromatographic techniques are fundamental in the analytical chemistry of 2,5-Bis(1,1-dimethylbutyl)hydroquinone, providing robust platforms for its separation from complex mixtures and subsequent quantification. Gas chromatography and high-performance liquid chromatography are the principal methods utilized, each offering distinct advantages depending on the analytical requirements.
Gas Chromatography (GC) Coupled with Mass Spectrometry (MS)
Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), serves as a powerful tool for the analysis of 2,5-Bis(1,1-dimethylbutyl)hydroquinone. This technique is especially useful for the identification and quantification of the compound in various materials, including polymers. A normalized gas chromatographic method has been reported for the determination of the closely related compound, 2,5-ditertiary-butylhydroquinone, utilizing an OV-101 fused silica (B1680970) capillary column and a flame ionization detector (FID). This method also allowed for the quantification of related impurities such as hydroquinone (B1673460), tertiary butylbenzoquinone, and tertiary butylhydroquinone.
In the context of process monitoring, particularly in polymer systems, pyrolysis-GC/MS is a valuable technique. This method involves the thermal decomposition of the polymer matrix, followed by the chromatographic separation and mass spectrometric detection of the volatile and semi-volatile additives, including antioxidants like 2,5-Bis(1,1-dimethylbutyl)hydroquinone. The resulting pyrogram can provide information on the presence of the intact antioxidant or its degradation products, offering insights into the polymer's thermal stability and the effectiveness of the antioxidant package. The mass spectrum of 2,5-Bis(1,1-dimethylbutyl)hydroquinone and its fragments provides a unique fingerprint for its unambiguous identification.
Key Parameters in GC-MS Analysis of a Related Compound (2,5-ditertiary-butylhydroquinone):
| Parameter | Value |
| Column | OV-101 fused silica capillary |
| Detector | Flame Ionization Detector (FID) |
| Determined Compounds | 2,5-ditertiary-butylhydroquinone, hydroquinone, tertiary butylbenzoquinone, tertiary butylhydroquinone |
High-Performance Liquid Chromatography (HPLC) with Various Detectors (e.g., UV-Vis, PDA, MS)
High-performance liquid chromatography (HPLC) is a versatile and widely used technique for the separation and quantification of phenolic antioxidants, including derivatives of hydroquinone. The choice of detector is critical and is often based on the required sensitivity and selectivity of the analysis.
Ultraviolet-Visible (UV-Vis) and Photodiode Array (PDA) detectors are commonly employed for the detection of 2,5-Bis(1,1-dimethylbutyl)hydroquinone due to the presence of the chromophoric phenolic ring in its structure. The compound exhibits characteristic absorbance in the UV region, allowing for its quantification. For instance, a reversed-phase HPLC method with UV detection at 290 nm has been successfully applied for the determination of other phenolic antioxidants. The mobile phase composition, typically a mixture of an organic solvent like acetonitrile (B52724) or methanol (B129727) and an aqueous buffer, is optimized to achieve efficient separation from other components in the sample matrix.
For more complex matrices or when higher selectivity and structural confirmation are required, coupling HPLC with a mass spectrometer (HPLC-MS) is the preferred approach. This combination provides both chromatographic separation and mass-based detection, enabling the unequivocal identification and quantification of 2,5-Bis(1,1-dimethylbutyl)hydroquinone, even at trace levels.
Illustrative HPLC Method Parameters for Phenolic Antioxidant Analysis:
| Parameter | Description |
| Stationary Phase | C18 reversed-phase column |
| Mobile Phase | Gradient or isocratic elution with acetonitrile/water or methanol/water mixtures |
| Detector | UV-Vis or Photodiode Array (PDA) at a wavelength corresponding to the absorbance maximum of the analyte |
| Detector (Advanced) | Mass Spectrometer (MS) for enhanced selectivity and identification |
Gel Permeation Chromatography (GPC) for Polymer Degradation Studies
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is an indispensable tool for studying the degradation of polymers. While GPC primarily separates molecules based on their size and is used to determine the molecular weight distribution of polymers, it can also provide valuable insights into the role and fate of antioxidants like 2,5-Bis(1,1-dimethylbutyl)hydroquinone during polymer degradation.
As a polymer undergoes degradation due to factors such as heat, light, or chemical exposure, changes in its molecular weight distribution occur, which are readily monitored by GPC. The effectiveness of an antioxidant can be indirectly assessed by comparing the rate of degradation of a stabilized polymer with that of an unstabilized one. A slower change in the molecular weight distribution in the presence of 2,5-Bis(1,1-dimethylbutyl)hydroquinone indicates its protective effect.
Furthermore, GPC can be coupled with other detectors, such as UV or MS, to simultaneously monitor the concentration of the antioxidant. As the antioxidant is consumed in the process of stabilizing the polymer, its concentration will decrease. By fractionating the GPC eluent and analyzing the fractions for the presence of the antioxidant, it is possible to track its consumption over time and correlate it with the changes in the polymer's molecular weight. This approach provides a comprehensive understanding of the degradation process and the role of the antioxidant in mitigating it.
Electrochemical Detection Methods and Sensor Development
Electrochemical methods offer a sensitive and often cost-effective alternative to chromatographic techniques for the detection and quantification of electroactive species like 2,5-Bis(1,1-dimethylbutyl)hydroquinone. The phenolic hydroxyl groups in the molecule are susceptible to electrochemical oxidation, forming the basis for these analytical approaches.
Voltammetric Techniques (Cyclic Voltammetry, Differential Pulse Voltammetry)
Voltammetric techniques, such as Cyclic Voltammetry (CV) and Differential Pulse Voltammetry (DPV), are powerful tools for investigating the electrochemical behavior of 2,5-Bis(1,1-dimethylbutyl)hydroquinone and for its quantitative determination.
Cyclic Voltammetry (CV) is typically used for qualitative and mechanistic studies. A cyclic voltammogram of 2,5-Bis(1,1-dimethylbutyl)hydroquinone would reveal information about its oxidation and reduction potentials. The presence of the two hydroxyl groups on the aromatic ring leads to a characteristic oxidation peak corresponding to the transfer of electrons to form the corresponding quinone. The position of this peak is influenced by the electron-donating nature of the dimethylbutyl substituents. The reversibility of the redox process can also be assessed from the CV, providing insights into the stability of the generated quinone species.
Differential Pulse Voltammetry (DPV) is a more sensitive technique for quantitative analysis. DPV offers improved resolution and lower detection limits compared to CV by minimizing the contribution of the capacitive current. A DPV method for 2,5-Bis(1,1-dimethylbutyl)hydroquinone would involve scanning the potential over the range where its oxidation occurs and measuring the resulting peak current. The peak current is directly proportional to the concentration of the analyte, allowing for the construction of a calibration curve for its quantification. The electrochemical behavior of other substituted hydroquinones has been studied, showing that the oxidation potential is shifted to more positive values in the presence of electron-withdrawing groups. Conversely, the electron-donating alkyl groups in 2,5-Bis(1,1-dimethylbutyl)hydroquinone are expected to facilitate its oxidation.
Design and Fabrication of Electroanalytical Sensors
The development of electroanalytical sensors provides a platform for the rapid and selective determination of 2,5-Bis(1,1-dimethylbutyl)hydroquinone. These sensors are typically based on the modification of a conventional electrode surface (e.g., glassy carbon, carbon paste, or screen-printed electrodes) with materials that enhance the electrochemical response of the target analyte.
The design of such sensors often involves the use of nanomaterials, polymers, or other chemical modifiers to improve the sensitivity, selectivity, and stability of the sensor. For instance, modifying an electrode with conductive polymers or carbon-based nanomaterials can increase the electrode's surface area and facilitate electron transfer, leading to an enhanced signal for the oxidation of 2,5-Bis(1,1-dimethylbutyl)hydroquinone.
While specific sensors designed exclusively for 2,5-Bis(1,1-dimethylbutyl)hydroquinone are not extensively reported in the literature, the principles established for the detection of other phenolic antioxidants are directly applicable. The development of a sensor for this compound would involve optimizing parameters such as the composition of the electrode modifier, the pH of the supporting electrolyte, and the voltammetric waveform to achieve the best analytical performance. The selectivity of the sensor towards 2,5-Bis(1,1-dimethylbutyl)hydroquinone in the presence of potential interfering species would also be a critical aspect of its development and validation.
Spectroscopic Quantification Techniques (e.g., UV-Vis, FTIR)
Spectroscopic methods are widely employed for the quantification of polymer additives due to their sensitivity, speed, and often non-destructive nature. Ultraviolet-Visible (UV-Vis) and Fourier-Transform Infrared (FTIR) spectroscopy are particularly valuable for the analysis of 2,5-Bis(1,1-dimethylbutyl)hydroquinone.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is a quantitative technique based on the absorption of ultraviolet or visible light by a molecule. spectroscopyonline.com For hydroquinone and its derivatives, this method is simple, cost-effective, and rapid. researchgate.net The molecule exhibits strong absorbance in the UV region due to its aromatic ring and hydroxyl functional groups. The quantification of 2,5-Bis(1,1-dimethylbutyl)hydroquinone, after extraction from its matrix, can be performed by measuring its absorbance at its wavelength of maximum absorption (λmax).
For hydroquinone, the λmax is typically observed around 290 nm. researchgate.netresearchgate.netmdpi.com A calibration curve is constructed by measuring the absorbance of a series of standard solutions of known concentrations. According to the Beer-Lambert law, the absorbance is directly proportional to the concentration of the analyte. researchgate.net This relationship allows for the precise determination of the compound's concentration in an unknown sample. Validation studies for similar hydroquinone analyses have demonstrated excellent linearity over specific concentration ranges. researchgate.netmdpi.comnih.gov
| Parameter | Reported Value/Range | Reference Solvent | Source |
|---|---|---|---|
| λmax | 289.6 nm | pH 5.5 Phosphate (B84403) Buffer | researchgate.net |
| λmax | 293 nm | Methanol | mdpi.comnih.gov |
| Linearity Range | 5-40 µg/mL | pH 5.5 Phosphate Buffer | researchgate.net |
| Linearity Range | 1-50 µg/mL | Methanol | nih.gov |
| Linearity Range | 0.36–25.0 ppm | Methanol | mdpi.com |
| Regression Coefficient (R²) | 0.998 | pH 5.5 Phosphate Buffer | researchgate.net |
| Regression Coefficient (R²) | 0.9998 | Methanol | nih.gov |
| Regression Coefficient (R²) | 0.9999 | Methanol | mdpi.com |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a powerful technique for both qualitative and quantitative analysis of organic compounds, including polymer additives. sepscience.com The method works by measuring the absorption of infrared radiation by a sample, which causes molecular vibrations at specific frequencies corresponding to the molecule's functional groups. drawellanalytical.com This results in a unique spectral "fingerprint" that can be used for identification and quantification. drawellanalytical.comazom.com
For 2,5-Bis(1,1-dimethylbutyl)hydroquinone, characteristic absorption bands would arise from the O-H stretching of the hydroxyl groups, C-H stretching of the alkyl groups, and C=C stretching of the aromatic ring. To quantify the additive in a polymer matrix, a calibration curve can be prepared by measuring the absorbance of a characteristic peak in a set of samples with known concentrations of the antioxidant. youtube.com FTIR microscopy can even be used to map the distribution of the additive within a polymer film, providing crucial information for process optimization and troubleshooting. youtube.com This technique is valuable for ensuring the consistent quality of materials over time. ri.se
Sample Preparation Strategies for Diverse Material Matrices
The accurate quantification of 2,5-Bis(1,1-dimethylbutyl)hydroquinone often requires its separation and enrichment from the complex matrix in which it is embedded. chromatographyonline.com The choice of sample preparation strategy is critical and depends on the nature of the matrix (e.g., polyolefin, rubber, oil) and the concentration of the analyte. chromatographyonline.com
Extraction from Polymer Matrices Since antioxidants are physically blended into polymers rather than chemically bound, they can be extracted using appropriate solvents. Several techniques have been developed for this purpose:
Solvent Extraction: This is the most common approach. The polymer is typically dissolved in a suitable solvent (e.g., o-xylene, decalin), followed by precipitation of the polymer using a non-solvent (e.g., methanol). azom.comresearchgate.net The antioxidant remains in the liquid phase, which can then be analyzed.
Ultrasonic Extraction: This method uses high-frequency sound waves to enhance the extraction of the analyte from the polymer matrix into a solvent. diva-portal.org
Accelerated Solvent Extraction (ASE): This technique uses elevated temperatures and pressures to increase the efficiency and speed of the extraction process, reducing solvent consumption compared to traditional methods. researchgate.net
Microwave-Assisted Extraction (MAE): This method utilizes microwave energy to heat the solvent and sample, accelerating the extraction of additives from the polymer. An interlaboratory test on antioxidants in polyolefins found that microwave extraction yielded reliable results. diva-portal.org
Cleanup of Complex Extracts For particularly complex matrices or when trace-level detection is required, a cleanup step may be necessary after the initial extraction to remove interfering substances. chromatographyonline.com
Solid-Phase Extraction (SPE): This technique is used to preconcentrate samples and remove interferences. chromatographyonline.com The extract is passed through a solid sorbent that retains either the analyte or the impurities, allowing for their separation.
Dispersive Solid-Phase Extraction (d-SPE): Often used in the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, d-SPE involves adding a sorbent to the extract to remove interfering matrix components like pigments or fats. chromatographyonline.commdpi.com
| Technique | Principle | Application/Advantage | Source |
|---|---|---|---|
| Dissolution/Precipitation | Dissolving the polymer and then precipitating it to leave the additive in solution. | Effective for polyolefins; allows for direct analysis of the resulting solution. | researchgate.net |
| Soxhlet Extraction | Continuous extraction with a distilled solvent. | Exhaustive extraction but can be time-consuming and require large solvent volumes. | diva-portal.org |
| Ultrasonic Extraction | Uses ultrasonic waves to accelerate solvent diffusion into the matrix. | Faster than traditional methods. | diva-portal.org |
| Microwave-Assisted Extraction (MAE) | Uses microwave energy to rapidly heat the solvent. | Fast and efficient; considered a reliable method for polyolefins. | diva-portal.org |
| Accelerated Solvent Extraction (ASE) | Uses high temperature and pressure to speed up extraction. | Rapid, automated, and uses less solvent than traditional methods. | researchgate.net |
| Solid-Phase Extraction (SPE) | Separation based on partitioning between a solid phase and a liquid phase. | Used for sample cleanup and preconcentration to remove interferences. | chromatographyonline.com |
Development of On-line and In-process Monitoring Techniques
Moving from offline laboratory analysis to on-line or in-process monitoring can significantly enhance process control, ensure consistent product quality, and reduce manufacturing costs. The goal of these techniques is to provide real-time or near-real-time data on the concentration and state of the antioxidant during polymer processing. nrc.gov
In-process Spectroscopic Monitoring FTIR spectroscopy is particularly well-suited for in-process applications. drawellanalytical.com By integrating an FTIR probe into a polymer extruder or reactor, it is possible to monitor the chemical changes in the polymer melt in real-time. azom.com This allows for the tracking of the concentration of 2,5-Bis(1,1-dimethylbutyl)hydroquinone by observing the intensity of its characteristic IR bands. This data can reveal the rate of antioxidant consumption during processing, enabling adjustments to be made to process parameters (like temperature or screw speed) to minimize degradation and optimize stabilizer levels. azom.com
Thermal Analysis for Antioxidant Efficacy While not a direct quantification method, thermal analysis techniques like Differential Scanning Calorimetry (DSC) can be adapted for process monitoring of antioxidant effectiveness. mdpi.com The Oxidation Induction Time (OIt) or Oxidation Induction Temperature (OIT) is a measure of a material's resistance to thermo-oxidative degradation. researchgate.netmdpi.com This value is directly related to the amount of active antioxidant remaining in the polymer. mdpi.com By taking samples from the production line and quickly performing an OIT test, manufacturers can get a rapid assessment of the material's stability. mdpi.com This approach is inexpensive, requires minimal sample preparation, and can be used to monitor the impact of processing or recycling on the antioxidant's performance. mdpi.com A decrease in OIT would indicate consumption of the 2,5-Bis(1,1-dimethylbutyl)hydroquinone, signaling a potential need for process adjustment or addition of more stabilizer.
Future Research Directions and Emerging Areas
Rational Design and Synthesis of Novel 2,5-Bis(1,1-dimethylbutyl)hydroquinone Analogues with Enhanced Performance
Future research will heavily focus on the rational design of new analogues of 2,5-Bis(1,1-dimethylbutyl)hydroquinone to achieve superior performance characteristics. The current compound is primarily used as an antioxidant and stabilizer. nanoaxisllc.com However, by strategically modifying its molecular structure, properties such as solubility, thermal stability, and antioxidant efficacy can be fine-tuned for specific, demanding applications.
One promising approach is the synthesis of unsymmetrically disubstituted hydroquinones. This class of compounds, with reduced structural symmetry, may offer enhanced specificity and interactions with target substrates. nih.gov Research into other hydroquinone (B1673460) derivatives has shown that creating analogues can lead to novel inhibitors of enzymes, which could have applications beyond industrial stabilization. nih.govnih.gov For instance, modifying the alkyl groups or introducing different functional moieties onto the hydroquinone ring could yield compounds with tailored electronic and steric properties, enhancing their performance as radical scavengers or polymerization inhibitors. mdpi.comnih.gov
Key research objectives in this area include:
Structure-Activity Relationship (SAR) Studies: Systematic investigation of how changes in the alkyl substituents or the addition of other functional groups affect antioxidant performance.
Synthesis of Hybrid Molecules: Creating hybrid structures that combine the hydroquinone scaffold with other functional moieties to impart new properties, such as improved UV absorption or flame retardancy. mdpi.comrsc.org
Enhanced Solubility and Compatibility: Designing analogues with improved solubility in various polymer matrices or fuel systems to prevent leaching and ensure long-term stability.
Exploration of New Application Domains Beyond Current Industrial Uses
While 2,5-Bis(1,1-dimethylbutyl)hydroquinone is well-established as an industrial antioxidant, its core chemical structure holds potential for a much broader range of applications. mst.dk Future research is expected to explore its utility in higher-value sectors.
Emerging application domains for hydroquinone derivatives include:
Advanced Materials: Rosin-based polymers incorporating dynamic bonds have demonstrated potential for smart materials with self-healing capabilities and UV-shielding properties. acs.org Analogues of 2,5-Bis(1,1-dimethylbutyl)hydroquinone could be investigated as functional additives or building blocks in such advanced polymer systems, contributing to smart coatings or flexible electronics.
Biomedical Field: Although outside the scope of direct therapeutic use, hydroquinone derivatives are valuable tools as enzyme inhibitors for research purposes. nih.govnih.gov For example, analogues of 2,5-di-tert-butylhydroquinone (B1670977) are known to inhibit the sarco/endoplasmic reticulum Ca2+-ATPase (SERCA) enzyme, making them useful for studying cellular calcium signaling. nih.govnih.gov Research could explore if specifically designed analogues of 2,5-Bis(1,1-dimethylbutyl)hydroquinone exhibit similar inhibitory activities against other enzymes of interest.
Niche Chemical Synthesis: The hydroquinone moiety can participate in various chemical reactions, making its derivatives potential intermediates in the synthesis of complex organic molecules for the pharmaceutical or agrochemical industries.
Development of Sustainable Synthesis Routes and Green Chemistry Approaches
The traditional synthesis of alkylated hydroquinones often involves Friedel-Crafts alkylation, which can utilize harsh acid catalysts and organic solvents. A major future research direction is the development of greener, more sustainable synthesis routes in line with the principles of green chemistry. mlsu.ac.inrsc.org
Key green chemistry strategies include:
Benign Solvents: Replacing traditional organic solvents with more environmentally friendly alternatives, such as water or supercritical fluids. ijche.comgoogle.com
Recyclable Catalysts: Developing and utilizing solid acid catalysts or recyclable homogeneous catalysts to minimize waste and improve process efficiency. google.com
Bio-based Feedstocks: Exploring routes that start from renewable resources, such as converting glucose into quinic acid, which can then be chemically transformed into hydroquinone, completely avoiding the use of benzene (B151609), a fossil-fuel-derived carcinogen. nih.govacs.org
High Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product, thereby minimizing waste. google.com
| Parameter | Traditional Synthesis (e.g., Friedel-Crafts) | Potential Green Synthesis Approach |
|---|---|---|
| Starting Materials | Hydroquinone, isobutylene/tert-butanol, benzene | Hydroquinone from bio-based glucose nih.govacs.org |
| Solvent | Organic solvents (e.g., toluene (B28343), benzene) | Water, supercritical CO2 ijche.comgoogle.com |
| Catalyst | Strong acids (e.g., H2SO4, AlCl3) | Recyclable copper catalysts, solid acids google.com |
| Byproducts | Acidic waste, organic solvent waste | Water, recyclable catalyst google.com |
| Energy Input | Often requires elevated temperatures and pressures | Reactions designed for ambient temperature and pressure mlsu.ac.ingoogle.com |
Advanced Computational-Experimental Integration for Predictive Modeling and Materials Discovery
The discovery and optimization of new materials can be dramatically accelerated by integrating computational modeling with experimental workflows. nih.govscilit.com This approach is particularly promising for designing novel analogues of 2,5-Bis(1,1-dimethylbutyl)hydroquinone. High-throughput computational screening can navigate vast chemical spaces to identify promising candidate molecules before committing resources to laboratory synthesis. nih.gov
This integrated workflow involves several key stages:
Computational Screening: Using artificial intelligence (AI) and physics-based models to predict the properties (e.g., antioxidant potential, stability, solubility) of thousands of virtual hydroquinone analogues. arxiv.org
Candidate Prioritization: Identifying a smaller, manageable set of the most promising candidates based on the computational predictions.
Automated Synthesis: Employing high-throughput and automated robotic systems to rapidly synthesize the prioritized candidate molecules. nih.gov
Experimental Validation: Characterizing the properties of the synthesized compounds and comparing the results with the initial computational predictions.
Feedback Loop: Using the experimental data to refine and improve the predictive accuracy of the computational models for the next cycle of discovery. nih.gov
This synergistic approach removes selection bias, accelerates the discovery timeline, and provides deeper insights into structure-property relationships that are not achievable by experiments alone. nih.govarxiv.org
| Stage | Objective | Tools and Techniques |
|---|---|---|
| Design & Predict | Identify promising molecular structures with desired properties. | Quantum chemical calculations, molecular dynamics, AI/machine learning models arxiv.org |
| Synthesize | Rapidly produce prioritized candidate molecules. | Automated synthesis platforms, high-throughput robotics nih.gov |
| Test & Characterize | Measure the actual performance and properties of new compounds. | Spectroscopy, chromatography, thermal analysis, antioxidant assays |
| Analyze & Refine | Compare experimental data with predictions to improve models. | Integrated data analysis platforms, feedback algorithms nih.gov |
Investigation of Environmental Transport and Persistence in Non-Biological Systems
A comprehensive understanding of a chemical's environmental fate is crucial. While hydroquinone itself is known to be readily biodegradable, the addition of bulky alkyl groups, such as the 1,1-dimethylbutyl groups, can significantly alter its environmental behavior. industrialchemicals.gov.aunih.gov Future research must focus on the environmental transport and persistence of 2,5-Bis(1,1-dimethylbutyl)hydroquinone in non-biological systems like soil, water, and air.
Key areas for investigation include:
Abiotic Degradation Pathways: Studying the rates and products of degradation through processes like photolysis (degradation by sunlight) in water and air, and hydrolysis. Hydroquinone can readily oxidize to form p-benzoquinone, and this interconversion is a key aspect of its environmental chemistry. industrialchemicals.gov.au
Sorption and Mobility: Quantifying how strongly the compound binds to soil and sediment particles. Its low water solubility suggests it may be strongly withheld in soil and landfills, but this requires experimental confirmation. mst.dkmst.dk
Transformation Products: Identifying the chemical structures of any significant transformation products that may form in the environment. These products could have different persistence and transport characteristics than the parent compound. confex.com
This research is vital for developing accurate environmental risk assessments and ensuring the long-term sustainability of the compound's use in industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
